molecular formula C12H13N3O B1384129 2-(Benzylamino)-6-methylpyrimidin-4-ol CAS No. 88637-00-7

2-(Benzylamino)-6-methylpyrimidin-4-ol

Cat. No. B1384129
CAS RN: 88637-00-7
M. Wt: 215.25 g/mol
InChI Key: FZSLPJLMECZUHA-UHFFFAOYSA-N
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Description

Benzylamino compounds are a class of organic compounds containing a phenylmethylamine moiety . They are used in various organic transformations due to their attributes, such as low cost, easy to handle, and eco-friendliness .


Synthesis Analysis

Benzylamines can be synthesized through various methods. For instance, they can be produced by the reaction of phenylmethanamine with other compounds in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of benzylamino compounds is characterized by the presence of a benzyl group attached to an amino group . The exact structure of “2-(Benzylamino)-6-methylpyrimidin-4-ol” would depend on the specific arrangement of these groups.


Chemical Reactions Analysis

Benzylamines undergo various chemical reactions. For example, they can undergo oxidation to form benzaldehyde . The specific reactions of “2-(Benzylamino)-6-methylpyrimidin-4-ol” would depend on its exact molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzylamino compounds can vary widely depending on their specific structure. For example, they can have different melting points, densities, and solubilities .

Scientific Research Applications

  • Anti-Alzheimer Agents

    • Application: A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .
    • Method: The compounds were synthesized and tested against eel acetylcholinesterase (eeAChE), equine serum butyrylcholinesterase (eqBuChE), human β-secretase (hBACE-1), and β-amyloid (Aβ-aggregation) .
    • Results: The most promising compound, 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione), displayed inhibitory potency against eeAChE (IC50 = 3.33 μM), hBACE-1 (43.7% at 50 μM), and Aβ-aggregation (24.9% at 10 μM) .
  • Antibacterial and Antioxidant Agents

    • Application: A novel series of benzopyran-3-carboxamide derivatives have been designed and synthesized .
    • Method: Amidation of coumarin-3-carboxylic acid with glycine ethyl ester in the presence of EDC.HCl and HOBt as coupling agent followed by the hydrolysis results in the formation of key synthon .
    • Results: The synthesized compounds have been screened for their in vitro antibacterial and antioxidant activity and the results are expressed as MIC and IC50 values respectively .
  • Tyrosinase Inhibitors

    • Application: A series of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives were designed and synthesized as tyrosinase inhibitors .
    • Method: The compounds were synthesized and tested for their anti-melanogenic and antioxidant effects .
    • Results: The study found that these compounds showed promising results as tyrosinase inhibitors .
  • Precursor in Organic Chemistry

    • Application: Benzylamine, which has a similar structure to the compound you mentioned, is a common precursor in organic chemistry and is used in the industrial production of many pharmaceuticals .
    • Method: Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia .
    • Results: This colorless water-soluble liquid is used in the industrial production of many pharmaceuticals .
  • Disease-Modifying Multifunctional Anti-Alzheimer Agents

    • Application: A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .
    • Method: All target compounds have been synthesized and tested against eel acetylcholinesterase (eeAChE), equine serum butyrylcholinesterase (eqBuChE), human β-secretase (hBACE-1), and β-amyloid (Aβ-aggregation) .
    • Results: The most promising compound, 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione), displayed inhibitory potency against eeAChE (IC50 = 3.33 μM), hBACE-1 (43.7% at 50 μM), and Aβ-aggregation (24.9% at 10 μM) .
  • Industrial Production of Pharmaceuticals

    • Application: Benzylamine, which has a similar structure to the compound you mentioned, is used in the industrial production of many pharmaceuticals .
    • Method: Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia .
    • Results: This colorless water-soluble liquid is used in the industrial production of many pharmaceuticals .

Safety And Hazards

Like all chemicals, benzylamino compounds should be handled with care. They should be kept away from sources of ignition, and personal protective equipment should be worn when handling them .

Future Directions

The future directions for research on benzylamino compounds could include the development of new synthesis methods, the exploration of their potential uses in various fields, and the investigation of their biological activities .

properties

IUPAC Name

2-(benzylamino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-7-11(16)15-12(14-9)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSLPJLMECZUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223442
Record name 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661624
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Benzylamino)-6-methylpyrimidin-4-ol

CAS RN

88637-00-7
Record name 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88637-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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